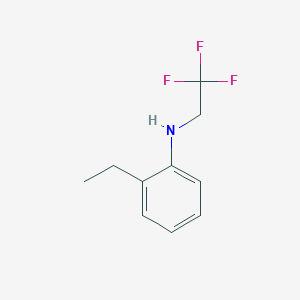

2-ethyl-N-(2,2,2-trifluoroethyl)aniline

Description

Significance of Fluorinated Organic Compounds in Chemical Sciences

The introduction of fluorine into organic molecules has become a cornerstone of modern chemistry, providing a powerful tool to modify molecular properties. rsc.org Fluorinated organic compounds have a significant and growing role due to their unique characteristics and wide-ranging applications. nbinno.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable stability to fluorinated compounds. alfa-chemistry.com This enhanced thermal and chemical resistance makes them valuable in the development of high-performance materials. nbinno.com

The high electronegativity of fluorine (4.0 vs. 2.1 for hydrogen) and its relatively small size (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H) allow it to replace hydrogen without causing significant steric distortion, while dramatically altering the electronic landscape of the molecule. alfa-chemistry.comchimia.ch These alterations can profoundly influence a compound's physical and biological properties, including lipophilicity, metabolic stability, and bioavailability. chimia.chresearchgate.net Consequently, fluorine-containing compounds are integral to numerous sectors. It is estimated that 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com Their applications also extend to material science, where they are used in fluoropolymers, specialty lubricants, liquid crystal displays, and non-stick coatings. alfa-chemistry.comnih.gov

| Property | Description | Resulting Application Areas | Citation |

|---|---|---|---|

| Enhanced Stability | The strength of the C-F bond (approx. 485 kJ/mol) increases thermal, chemical, and metabolic stability. | Pharmaceuticals, Agrochemicals, Advanced Polymers | alfa-chemistry.comchimia.ch |

| Altered Electronic Effects | High electronegativity of fluorine withdraws electron density, affecting acidity, basicity, and reaction pathways. | Catalysis, Synthetic Intermediates | nbinno.com |

| Modified Bioavailability | Fluorine substitution can change a molecule's lipophilicity and its ability to cross biological membranes. | Drug Discovery, Medicinal Chemistry | chimia.ch |

| Unique Surface Properties | Fluorinated compounds often exhibit low surface energy, leading to hydrophobic and lipophobic characteristics. | Coatings, Lubricants, Surfactants | nbinno.comalfa-chemistry.com |

The Role of Aniline (B41778) Derivatives in Synthetic Methodologies and Material Innovation

Aniline and its derivatives are fundamental building blocks in the chemical industry, serving as versatile starting materials and intermediates for a vast array of products. coherentmarketinsights.comresearchgate.net Their significance stems from the reactivity of the aniline scaffold, which allows for extensive functionalization. researchgate.net These compounds are crucial in the production of dyes and pigments, rubber processing chemicals, agrochemicals, and pharmaceuticals. coherentmarketinsights.comopenpr.com For instance, aniline derivatives are key precursors for synthesizing Methylene (B1212753) Diphenyl Diisocyanate (MDI), a component of polyurethanes used extensively in the automotive and construction industries. coherentmarketinsights.com

In synthetic organic chemistry, aniline derivatives are pivotal reactants for creating more complex molecular architectures. wisdomlib.org They are used to synthesize benzothiazoles and other heterocyclic compounds with diverse applications. wisdomlib.org The ability to modify the aniline ring with various substituents allows chemists to fine-tune the steric and electronic properties of the resulting molecules, which is essential for developing new materials and drugs. rsc.org Recent research has focused on developing more sustainable and efficient production methods for aniline derivatives, including the use of bio-based resources to meet the growing demand for environmentally friendly products. openpr.com The functionalization of aniline can lead to polymers with unique properties, such as electrical conductivity, making them suitable for applications in chemical sensors and electronic devices. rsc.orgrsc.org

| Industry/Field | Specific Application | Example of Derivative or Product | Citation |

|---|---|---|---|

| Polymers & Materials | Production of polyurethanes | Methylene Diphenyl Diisocyanate (MDI) | coherentmarketinsights.com |

| Automotive & Rubber | Manufacturing of tires and belts | Antioxidants, Accelerators | coherentmarketinsights.comresearchgate.net |

| Dyes & Pigments | Colorants for textiles and leather | Azo dyes, Indigo | coherentmarketinsights.comopenpr.com |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs) | Paracetamol, Antibiotics, Anti-inflammatory drugs | coherentmarketinsights.comingentaconnect.com |

| Agrochemicals | Production of crop protection agents | Herbicides, Fungicides, Pesticides | coherentmarketinsights.comopenpr.com |

| Electronics | Development of conductive polymers for sensors | Substituted Polyanilines (PANI) | rsc.orgrsc.org |

Overview of N-Trifluoroethylated Aniline Scaffolds in Academic Inquiry

Within the broad categories of fluorinated compounds and aniline derivatives, N-trifluoroethylated anilines represent a particularly valuable structural motif. These compounds are widely used as platform chemicals in medicinal chemistry, agrochemistry, and synthetic organic chemistry. rsc.org The trifluoromethyl (CF3) group is a key fluorine-containing functional group that, when incorporated into molecules, can significantly enhance metabolic stability and alter biological activity. nih.gov The N-(2,2,2-trifluoroethyl) group, as seen in the target molecule 2-ethyl-N-(2,2,2-trifluoroethyl)aniline, leverages these benefits.

The synthesis of N-trifluoroethylated anilines is an active area of research. rsc.org Methodologies often involve the reaction of an aniline with a trifluoroethylating agent. rsc.org One notable development is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. rsc.orgrsc.org This method allows for the one-pot synthesis of a wide range of N-trifluoroethylated anilines from readily available starting materials. rsc.orgrsc.org Such synthetic advancements are crucial for making these valuable scaffolds more accessible for academic and industrial research, enabling the exploration of new pharmaceuticals and functional materials. kangmei.com The compound this compound is a specific example of this class, combining the features of an ortho-alkylated aniline with the influential N-trifluoroethyl group, making it a subject of interest for further investigation into its unique chemical properties and potential applications.

Structure

3D Structure

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

2-ethyl-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C10H12F3N/c1-2-8-5-3-4-6-9(8)14-7-10(11,12)13/h3-6,14H,2,7H2,1H3 |

InChI Key |

RMYZJMBPMSIAFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NCC(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Ethyl N 2,2,2 Trifluoroethyl Aniline

Reactions Involving the Secondary Amine Functionality

The secondary amine in 2-ethyl-N-(2,2,2-trifluoroethyl)aniline is a key site for chemical transformations. Although the electron-withdrawing trifluoroethyl group diminishes its reactivity compared to non-fluorinated analogues, the nitrogen lone pair remains available for reactions with various electrophiles.

The nitrogen atom of this compound can act as a nucleophile, reacting with a range of electrophiles. This includes reactions such as alkylation, acylation, and sulfonylation. The strong inductive effect of the trifluoromethyl (CF3) group, however, makes the nitrogen less nucleophilic than in typical N-alkylanilines, often requiring more forcing conditions or highly reactive electrophiles for a successful reaction.

For instance, N-trifluoroethylated amines are valuable building blocks in medicinal and agrochemical fields. nih.gov Their synthesis often involves the reaction of a primary aniline (B41778) with a trifluoroethylating agent. nih.govrsc.org The reverse reaction, involving further electrophilic attack on the nitrogen of an N-trifluoroethylated aniline, is less common but proceeds according to standard nucleophilic principles.

Secondary amines like this compound can participate in nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones. The initial addition forms a tetrahedral intermediate which can then eliminate water. With secondary amines, this process typically leads to the formation of enamines if an alpha-proton is available on the carbonyl partner. These reactions are fundamental in constructing more complex molecular frameworks.

The secondary amine functionality is readily derivatized to form amides, ureas, and carbamates, which are crucial linkages in many biologically active molecules and polymers. nih.gov

Amide Formation: Reaction with acylating agents like acyl chlorides or anhydrides in the presence of a base yields the corresponding N,N-disubstituted amide. This transformation is one of the most common methods for forming amide bonds. nih.gov

Urea Formation: Ureas are typically synthesized by reacting the amine with an isocyanate. For example, the reaction of an N-alkylaniline with an aryl isocyanate would yield an unsymmetrical N,N,N'-trisubstituted urea. nih.gov Modern methods also allow for the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate, followed by the addition of an amine, to produce ureas in a one-pot synthesis. mit.edu

Carbamate Formation: Carbamates can be formed by reacting the amine with a chloroformate, such as ethyl chloroformate, or by reaction with phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) followed by an alcohol. nih.gov

These derivatizations are not only important for synthesis but are also used as a protection strategy for the amine group, particularly to moderate its activating effect during electrophilic aromatic substitution on the phenyl ring. chemistrysteps.com

Table 1: General Derivatization Reactions of the Secondary Amine

| Derivative | Reagent Type | General Product Structure |

| Amide | Acyl Chloride (R-COCl) | Ar-N(CH₂CF₃)-C(=O)R |

| Urea | Isocyanate (R-NCO) | Ar-N(CH₂CF₃)-C(=O)NHR |

| Carbamate | Chloroformate (R-OCOCl) | Ar-N(CH₂CF₃)-C(=O)OR |

Note: Ar represents the 2-ethylphenyl group.

Aromatic Ring Functionalization

The reactivity of the aromatic ring is strongly influenced by the attached substituents. The ethyl group at the ortho position is an activating group that directs incoming electrophiles to the para- and other ortho- positions (positions 4 and 6). Conversely, the N-(2,2,2-trifluoroethyl)amino group has a more complex effect. While the nitrogen's lone pair can donate electron density into the ring via resonance (activating, ortho-, para-directing), the strong inductive withdrawal from the trifluoroethyl group and the nitrogen atom's electronegativity deactivates the ring. lkouniv.ac.inwikipedia.org

Common electrophilic aromatic substitution (EAS) reactions include halogenation, nitration, and sulfonation. byjus.com For aniline derivatives, the outcome of these reactions is highly dependent on the reaction conditions. chemistrysteps.com

Halogenation: Direct halogenation of anilines is often rapid and can lead to multiple substitutions. byjus.com The N-trifluoroethyl group's deactivating inductive effect may temper this reactivity, potentially allowing for more controlled monohalogenation. The directing effects of the ethyl and amino groups would favor substitution at the para-position (position 4) relative to the ethyl group.

Nitration and Sulfonation: These reactions require strongly acidic conditions. Under such conditions, the nitrogen atom of the amine is likely to be protonated, forming an anilinium ion. chemistrysteps.comlibretexts.org The resulting -NH⁺R₂ group is strongly deactivating and a meta-director. Therefore, direct nitration or sulfonation would likely yield a mixture of products, with significant substitution at the meta-positions (positions 3 and 5) relative to the amino group. To achieve para-substitution, the amine is often first protected as an amide to prevent protonation. chemistrysteps.comlibretexts.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sci-hub.st N-aryl amines are important substrates and products in these transformations, particularly in the synthesis of pharmaceuticals.

One notable application for aniline derivatives of this type is in the synthesis of analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid. richardbeliveau.orgnih.gov In these syntheses, a substituted aniline is coupled with a halogenated (typically brominated or iodinated) benzoic acid derivative. The reaction, often a Buchwald-Hartwig amination, uses a palladium catalyst and a suitable phosphine (B1218219) ligand to form the diarylamine core of the target molecule. nih.gov

For this compound to be used as a substrate in such a reaction, it would typically be coupled with a halo-aromatic or halo-vinylic compound. Conversely, if the aromatic ring of this compound were itself halogenated (e.g., at the 4-position), it could then serve as the electrophilic partner in couplings like the Suzuki-Miyaura (with boronic acids) or Heck reactions. researchgate.net

Table 2: Representative Palladium-Catalyzed Coupling for Flufenamic Acid Analogue Synthesis

| Aniline Substrate | Aryl Halide Partner | Catalyst System | Product Type | Reference |

| 3-(Trifluoromethyl)aniline | Methyl 2-bromobenzoate | Pd₂(dba)₃, BINAP, NaOtBu | Diarylamine | richardbeliveau.org |

| 3-(Pentafluorosulfanyl)aniline | Methyl 2-bromobenzoate | Pd(OAc)₂, XPhos, K₂CO₃ | Diarylamine | researchgate.net |

| Aniline | 4-Chloroanisole | Pd₂(dba)₃, Biarylphosphine Ligand, Base | Diarylamine | mit.edu |

This table illustrates the general conditions for coupling reactions involving aniline derivatives to form diarylamines, a key transformation for this class of compounds.

Ortho-C-H Functionalization Strategies

The selective functionalization of the C-H bond at the ortho position of the aniline ring in this compound is a key strategy for synthesizing more complex derivatives. The existing N-(2,2,2-trifluoroethyl)amino group can act as a directing group in transition-metal-catalyzed reactions, facilitating the activation of the adjacent C-H bond. Various strategies developed for anilines and their N-alkylated counterparts are applicable.

Transition metal catalysis is a prominent method for achieving ortho-C-H functionalization. researchgate.net For instance, iron-catalyzed ortho-trifluoromethylation of anilines has been achieved using a picolinamide (B142947) directing group and a CF3 radical precursor under UV irradiation. rsc.org Similarly, silver-catalyzed reactions have been shown to be effective for the ortho-trifluoromethylation of anilines using TMSCF3 as the trifluoromethyl source. researchgate.netresearchgate.net These methods often involve the formation of a metallacyclic intermediate which holds the catalyst in proximity to the ortho C-H bond, lowering the activation energy for its cleavage. mdpi.com While the N-(2,2,2-trifluoroethyl) group itself can direct the reaction, its effectiveness can be influenced by steric and electronic factors. In cases where its directing ability is insufficient, an auxiliary directing group may be installed and later removed. The choice of catalyst, oxidant, and solvent system is crucial for achieving high regioselectivity and yield, avoiding common side reactions like aniline polymerization. rsc.org

Table 1: Catalytic Systems for Ortho-C-H Functionalization of Aniline Derivatives

| Catalyst System | Functional Group Introduced | Key Features | Reference |

|---|---|---|---|

| Fe-catalyst / Picolinamide | -CF3 | Photoinduced, oxidant-free protocol. | rsc.org |

| AgOPiv / PhI(OAc)2 | -CF3 | Mild conditions, compatible with many functionalities. | researchgate.net |

| Ni-catalyst / Togni's Reagent | -CF3 | Good regioselectivity for free anilines. | researchgate.net |

| Rh(III)-catalyst | Annulation | Forms indazole derivatives via C-H cleavage. | mdpi.com |

Transformations Involving the Trifluoroethyl Moiety

The trifluoroethyl group is generally stable, but its C-F bonds can be activated under specific conditions to enable further transformations. The selective activation of a single C-F bond in a trifluoromethyl group is a significant synthetic challenge but offers a pathway to gem-difluoromethylene compounds, which are valuable synthetic intermediates. nih.gov

Photochemical methods have emerged as a powerful tool for C-F activation. For example, the defluorinative alkylation of trifluoroacetamides can be achieved through a radical chain reduction initiated by hydrogen atom transfer (HAT). nih.gov This process generates a gem-difluoro α-carbonyl radical that can participate in subsequent reactions like Giese additions. nih.gov While this has been demonstrated on trifluoroacetamides, similar principles could potentially be applied to activate the C-F bonds in this compound, likely requiring specific photocatalysts and radical initiators. Another potential pathway involves a cascade of dehydrofluorination reactions, which has been observed in CF3-substituted phosphorus heterocycles upon reaction with primary amines. fu-berlin.de This type of transformation proceeds through a series of nucleophilic attacks and subsequent HF eliminations, suggesting that the reactivity of the C-F bonds is linked to the properties of other functional groups in the molecule. fu-berlin.de

Table 2: Selected Methods for C-F Bond Activation in CF3 Groups

| Method | Key Reagents/Conditions | Intermediate Species | Reference |

|---|---|---|---|

| Photochemical Defluorinative Alkylation | Photocatalyst, H-atom donor (e.g., sodium formate) | gem-difluoro radical | nih.gov |

| Boryl Radical Activation | Boryl radical source | gem-difluoro α-carbonyl radical | nih.gov |

| Dehydrofluorination Cascade | Primary amines | Stepwise HF elimination via nucleophilic attack | fu-berlin.de |

The N-(2,2,2-trifluoroethyl) group exerts a profound influence on the chemical and electronic properties of the aniline moiety. Due to the high electronegativity of the fluorine atoms, the trifluoroethyl group is a strong electron-withdrawing group (EWG). This has several significant consequences for the molecule's reactivity.

The electron-withdrawing effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to aniline or N-ethylaniline. Conversely, this electronic property can be beneficial in other reactions. For instance, in some photoinduced difluoroalkylation reactions, electron-deficient anilines have been observed to be more efficient substrates. acs.org The introduction of a trifluoromethyl group into an aniline structure has been shown to cause a substantial decrease in the inhibitory activity of certain bioactive molecules, an effect attributed to its electron-withdrawing nature. acs.org This strong inductive effect also reduces the basicity and nucleophilicity of the nitrogen atom. Quantum chemical studies on related molecules like 2-(trifluoromethyl)aniline (B126271) have shown that the substituent's position and its electron-accepting capabilities play a crucial role in determining the molecular structural and electronic properties. researchgate.net The presence of the trifluoroethyl group can also impact the yield of condensation reactions; replacing a trifluoromethyl group with a less electron-withdrawing tetrafluoroethyl or perfluoropropyl group has been observed to increase reaction yields in the synthesis of 1,5-benzodiazepines. acs.org

Table 3: Hammett Sigma (σ) Constants for Selected Substituents

| Substituent (R in C6H4R) | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Neutral Reference |

| -CH2CH3 | -0.07 | -0.15 | Electron Donating |

| -CF3 | 0.43 | 0.54 | Strongly Electron Withdrawing |

| -CH2CF3 | ~0.18 | ~0.20 | Electron Withdrawing |

Note: Values for -CH2CF3 are estimated based on related substituent effects. The Hammett equation relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.org

Mechanistic Investigations of Key Reactions

Elucidating the reaction pathways for transformations of this compound is critical for optimizing reaction conditions and expanding their scope. For ortho-C-H functionalization catalyzed by transition metals like rhodium, the mechanism is believed to proceed through a series of well-defined steps. mdpi.com The reaction typically initiates with the coordination of the aniline's directing group to the metal center, followed by a C-H activation step to form a metallacyclic intermediate. mdpi.com This is often the rate-determining step. Subsequent steps involve migratory insertion of a coupling partner (e.g., an alkene or alkyne) into the metal-carbon bond, followed by reductive elimination to release the functionalized product and regenerate the active catalyst. mdpi.com

In the case of transformations involving the trifluoroethyl group, such as C-F activation, the pathways are often radical in nature. Photochemical defluorinative alkylation, for example, is proposed to occur via a spin-center shift (SCS) mechanism. nih.gov This process involves the initial formation of a radical which triggers the cleavage of a C-F bond and the generation of a new gem-difluoro radical intermediate. nih.gov For dehydrofluorination cascades, computational studies using Density Functional Theory (DFT) suggest a pathway involving a series of nucleophilic additions of an amine to an electrophilic center, which facilitates subsequent concerted HF elimination reactions. fu-berlin.de These calculations help to identify intermediates that may not be observable experimentally. fu-berlin.de

Transition state analysis, primarily through computational methods like DFT, provides deep insight into the energetics and feasibility of proposed reaction pathways. For the ortho-C-H activation step in metal-catalyzed reactions, the transition state is often described as a concerted metalation-deprotonation (CMD) event. The geometry and energy of this transition state are highly dependent on the nature of the catalyst, the directing group, and the solvent.

In the context of C-F bond activation, DFT calculations can be used to model the transition states for different potential mechanisms, such as a concerted nucleophilic vinylic substitution (SNV) process versus a stepwise pathway. acs.org For the dehydrofluorination of CF3-substituted phosphinines, DFT calculations revealed that the transformation is driven by a series of nucleophilic additions of an amine to the electrophilic phosphorus center, which then allows for concerted HF elimination reactions. fu-berlin.de These theoretical models help to rationalize observed reactivity and selectivity by comparing the activation barriers of competing pathways. Kinetic studies, which measure the rates of reactions under various conditions, can provide experimental data to support or refute proposed mechanisms and the nature of their transition states. utmb.edu For example, observing a fractional order dependence on a reactant can indicate the formation of a pre-equilibrium complex before the rate-determining step. utmb.edu

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-ethyl-N-(2,2,2-trifluoroethyl)aniline." By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, NMR provides unambiguous confirmation of the compound's connectivity and constitution.

Analysis of the closely related compound, 2-methyl-N-(2,2,2-trifluoroethyl)benzenamine, offers a strong basis for predicting the ¹H and ¹³C NMR spectra of the target molecule. rsc.org The primary difference would be the substitution of the methyl group signals with those corresponding to an ethyl group (a quartet and a triplet).

Expected ¹H NMR Spectral Data for this compound:

Aromatic Protons: Signals for the four protons on the disubstituted benzene (B151609) ring are expected to appear in the range of δ 6.6-7.2 ppm. Their specific chemical shifts and splitting patterns (multiplets) would depend on their position relative to the ethyl and N-(2,2,2-trifluoroethyl)amino substituents.

N-CH₂ Protons: The two protons of the methylene (B1212753) group attached to the nitrogen and the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. Based on analogs, this signal is expected around δ 3.7-3.9 ppm. rsc.org

Ethyl Group (CH₂): The methylene protons of the ethyl group on the aromatic ring would appear as a quartet, coupled to the methyl protons, likely in the region of δ 2.5-2.7 ppm.

Ethyl Group (CH₃): The methyl protons of the ethyl group would present as a triplet, coupled to the methylene protons, expected around δ 1.1-1.3 ppm.

Expected ¹³C NMR Spectral Data for this compound:

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with chemical shifts influenced by the electronic effects of the two substituents.

CF₃ Carbon: The carbon of the trifluoromethyl group would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically observed in the range of δ 124-126 ppm. rsc.org

N-CH₂ Carbon: The methylene carbon adjacent to the nitrogen would also show coupling to the fluorine atoms (²JCF), appearing as a quartet with an expected chemical shift around δ 46 ppm. rsc.org

Ethyl Group Carbons: The CH₂ and CH₃ carbons of the ethyl group would have characteristic signals in the aliphatic region of the spectrum.

Fluorine-19 (¹⁹F) NMR is particularly powerful for characterizing fluorinated molecules like "this compound" due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org The chemical shift of fluorine is highly sensitive to its local electronic environment, making it an excellent probe for structural confirmation and studying molecular interactions. biophysics.orgnih.gov

For "this compound," the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal would appear as a triplet due to coupling (³JHF) with the two adjacent methylene protons. rsc.org In analogous compounds, this triplet is observed around δ -72 ppm. rsc.org The wide chemical shift range of ¹⁹F NMR (up to 800 ppm) ensures that such signals are typically well-resolved and free from the spectral overlap often seen in ¹H NMR. nih.gov

Table 1: Predicted NMR Data for this compound Data predicted based on spectral information for analogous compounds. rsc.org

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹⁹F | -CF₃ | ~ -72.0 | Triplet (t) |

| ¹H | Aromatic | ~ 6.6 - 7.2 | Multiplet (m) |

| N-CH₂-CF₃ | ~ 3.8 | Quartet (q) | |

| Ar-CH₂-CH₃ | ~ 2.6 | Quartet (q) | |

| Ar-CH₂-CH₃ | ~ 1.2 | Triplet (t) | |

| ¹³C | -CF₃ | ~ 125 | Quartet (q) |

| N-CH₂- | ~ 46 | Quartet (q) |

While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, as well as couplings between adjacent protons on the aromatic ring.

HSQC: An HSQC spectrum would correlate each proton signal directly to the carbon to which it is attached. This would definitively link the proton signals of the ethyl and N-CH₂CF₃ groups to their corresponding carbon signals.

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For "this compound" (C₁₀H₁₂F₃N), the expected monoisotopic mass is 203.0922 g/mol . This value is consistent with HRMS data for the analogous 2-methyl derivative (C₁₀H₁₂F₃N), which has a calculated mass of 203.0922 and an experimental finding of 203.0927. rsc.org

In electron ionization (EI) mass spectrometry, the molecule would be expected to produce a prominent molecular ion peak (M⁺) at m/z 203. Common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the ethyl group to give a fragment at [M-15]⁺.

Loss of an ethyl radical (•CH₂CH₃) to give a fragment at [M-29]⁺.

Cleavage of the C-N bond.

In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 204.0995. Predicted adducts, such as the sodium adduct [M+Na]⁺, could also be detected. uni.lu This technique is particularly useful for monitoring the progress of synthesis reactions, such as the N-trifluoroethylation of anilines. rsc.orgnih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₀H₁₂F₃N | 203.0922 |

| [M+H]⁺ | C₁₀H₁₃F₃N | 204.0995 |

| [M+Na]⁺ | C₁₀H₁₂F₃NNa | 226.0814 |

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups.

The IR spectrum of "this compound" is expected to be dominated by very strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. Other key expected vibrational modes include:

N-H Stretch: A moderate band around 3400 cm⁻¹.

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ for the ethyl and methylene groups.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: Vibrations in the 1250-1350 cm⁻¹ range.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring and C-C backbone, which are often weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique yields exact bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

Currently, there is no publicly available crystal structure for "this compound." To perform this analysis, the compound, which may be a liquid or low-melting solid at room temperature, would need to be grown into a high-quality single crystal. If a suitable crystal were obtained, the analysis would provide invaluable data on the molecular conformation, including the torsion angles of the ethyl and trifluoroethyl groups relative to the aniline (B41778) ring.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining optimized geometries, conformational preferences, and electronic properties of 2-ethyl-N-(2,2,2-trifluoroethyl)aniline. Typically, these calculations employ functionals like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to provide reliable results. researchgate.netacs.org

Conformer Analysis and Stability

The structural flexibility of this compound arises from the rotation around several key single bonds: the C(aryl)-N bond, the N-CH₂(CF₃) bond, the CH₂-CF₃ bond, and the bonds within the ethyl group. This rotation gives rise to various conformers, each with a distinct spatial arrangement and energy.

Computational studies on substituted anilines, such as 2-ethylaniline (B167055), have shown that the orientation of the substituent groups relative to the aromatic ring is crucial in determining the most stable conformation. aip.org For this compound, a conformer analysis would involve systematically rotating these key dihedral angles to map the potential energy surface. The geometry of each potential conformer is then optimized to find the local energy minima. The stability of these conformers is compared based on their calculated electronic energies, often including zero-point vibrational energy (ZPVE) corrections. The conformer with the lowest energy is identified as the global minimum and represents the most probable structure of the molecule in the gas phase at 0 K.

Interactive Data Table: Hypothetical Relative Energies of this compound Conformers

| Conformer | C(aryl)-N Dihedral (°) | N-CH₂(CF₃) Dihedral (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 (Global Min.) | 30 | 180 (anti) | 0.00 | 75.3 |

| Conf-2 | 30 | 60 (gauche) | 0.85 | 18.1 |

| Conf-3 | 90 | 180 (anti) | 2.50 | 1.5 |

| Conf-4 | 90 | 60 (gauche) | 3.10 | 0.5 |

Note: This table presents hypothetical data based on general principles of conformational analysis for substituted anilines to illustrate the expected outcomes of a DFT study. The dihedral angles are representative, and relative energies determine the Boltzmann population at a given temperature.

Charge Distribution and Reactivity Prediction

The electronic properties of the ethyl and trifluoroethyl groups significantly influence the charge distribution within the this compound molecule. The ethyl group is a weak electron-donating group, while the 2,2,2-trifluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. DFT calculations can quantify these effects on the aniline (B41778) moiety.

Methods such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis are used to calculate the partial atomic charges on each atom. uni-muenchen.dewisc.eduq-chem.com NBO analysis provides a chemically intuitive picture of bonding and lone pairs, revealing delocalization effects and hyperconjugative interactions that contribute to molecular stability. researchgate.netwisc.edu

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is also critical. The energy and location of the HOMO indicate the propensity to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). For an aniline derivative, the HOMO is typically localized on the aromatic ring and the nitrogen atom, while the electron-withdrawing trifluoroethyl group would lower the HOMO energy compared to unsubstituted aniline, making it less susceptible to electrophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the nitrogen lone pair and certain positions on the aromatic ring. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. This analysis helps predict the molecule's reactivity in various chemical environments.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For the synthesis of this compound, DFT can be used to model plausible reaction pathways, such as the N-trifluoroethylation of 2-ethylaniline. A notable method for this transformation involves an iron porphyrin-catalyzed reaction with 2,2,2-trifluoroethylamine (B1214592) hydrochloride, which proceeds through a cascade diazotization and N-H insertion of a trifluoromethyl carbene intermediate. nih.govrsc.org

Transition State Characterization

For any proposed reaction step, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating and characterizing these transition states is crucial for understanding the reaction mechanism. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.orgnih.gov

For the N-H insertion mechanism, key transition states would be calculated for the formation of the iron-carbene complex and the subsequent insertion of this carbene into the N-H bond of 2-ethylaniline. researchgate.net The geometric parameters and electronic structure of the TS provide insights into the bond-breaking and bond-forming processes occurring during this critical step.

Kinetic and Thermodynamic Considerations

Once the energies of the reactants, intermediates, transition states, and products are calculated, a reaction energy profile can be constructed. This profile maps the energy changes throughout the reaction, providing key kinetic and thermodynamic information. researchgate.netnih.gov

Interactive Data Table: Representative Energy Profile for a Hypothesized N-H Insertion Step

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| R | 2-Ethylaniline + Iron Carbene | 0.0 |

| TS1 | Transition State for N-H Insertion | +15.2 |

| P | This compound + Catalyst | -25.8 |

Note: This table provides representative energy values for a single step in a proposed reaction mechanism. The activation energy (ΔG‡) for this step would be 15.2 kcal/mol, and the step is exergonic by -25.8 kcal/mol.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT calculations provide a static picture of discrete, stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a given environment (e.g., in a solvent). tandfonline.comnih.gov MD simulations solve Newton's equations of motion for every atom in the system, generating a trajectory that reveals the molecule's flexibility and conformational transitions. mdpi.com

To perform an MD simulation on this compound, a molecular mechanics force field (like AMBER or GAFF) is chosen to describe the potential energy of the system. mdpi.combiorxiv.org The molecule is typically placed in a simulation box filled with explicit solvent molecules (e.g., water or an organic solvent) to mimic solution-phase behavior. The simulation is run for a sufficient duration (nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

Quantum Chemical Calculations of Spectroscopic Parameters

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the quantum chemical calculations of spectroscopic parameters specifically for the compound this compound. While computational studies, particularly those employing Density Functional Theory (DFT), are commonly used to predict and analyze the spectroscopic properties of organic molecules, no specific data tables or detailed research findings for this particular compound are currently available in the public domain.

Theoretical investigations on analogous aniline derivatives are prevalent in computational chemistry. These studies typically involve the use of various basis sets and computational methods to calculate parameters such as vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). For instance, research on substituted anilines often employs methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve a good correlation between theoretical and experimental spectroscopic data. However, the unique combination of an ethyl group at the ortho position and a trifluoroethyl group on the nitrogen atom in this compound necessitates a dedicated computational study to accurately predict its spectroscopic behavior.

Without such a study, it is not possible to provide scientifically accurate data tables for the calculated vibrational frequencies, NMR chemical shifts, or electronic transition parameters for this specific molecule. The generation of such data would require performing novel quantum chemical calculations, which is beyond the scope of this article.

Therefore, the following sections, which would typically contain detailed data tables and an analysis of the calculated spectroscopic parameters, remain unpopulated due to the lack of available research.

Applications in Advanced Organic Synthesis and Materials Science Research

Role in the Development of Advanced Catalytic Systems

Should published research on these specific applications of 2-ethyl-N-(2,2,2-trifluoroethyl)aniline become available in the future, this article can be generated.

Application in Novel Dye and Pigment Chemistry for Material Properties

The aniline (B41778) derivative, this compound, serves as a valuable precursor in the synthesis of specialized dyes and pigments. The incorporation of the trifluoroethyl group into the aniline structure significantly influences the electronic and steric properties of the resulting colorants, leading to unique material characteristics.

Research into aniline-based dyes demonstrates that structural modifications are key to tuning their color and performance. Azo dyes, for instance, are a major class of colorants synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling agent. sphinxsai.complantarchives.org The properties of the final dye are heavily dependent on the nature of the substituents on both the diazonium salt and the coupling component.

The presence of the this compound moiety in a dye molecule can impart several desirable properties. The trifluoromethyl group (–CF3), a component of the trifluoroethyl group, is known for its strong electron-withdrawing nature and high lipophilicity. researchgate.net When incorporated into a dye structure, these characteristics can lead to:

Bathochromic Shifts: A bathochromic shift, or a shift to longer wavelengths in the absorption spectrum, can be observed. This is due to the alteration of the electron density within the chromophore, the part of the molecule responsible for color.

Improved Solubility: The lipophilic nature of the trifluoroethyl group can enhance the solubility of the dye in nonpolar solvents and polymeric matrices, which is advantageous for applications in plastics and coatings.

The synthesis of novel dyes often involves the reaction of a diazonium salt with a coupling component, which can be an aniline or phenol (B47542) derivative. sphinxsai.com The general reaction for the formation of an azo dye is depicted below:

Ar-N2+ + Ar'-H → Ar-N=N-Ar' + H+

Where Ar is an aromatic group from the diazonium salt and Ar' is the aromatic group from the coupling component.

The following table summarizes the potential effects of incorporating this compound into different dye structures, based on the known effects of trifluoromethyl groups on dye properties.

| Dye Class | Potential Property Enhancement with this compound | Rationale |

| Azo Dyes | Increased molar extinction coefficient, enhanced lightfastness, and bathochromic shift. | The electron-withdrawing nature of the trifluoroethyl group can increase the polarity of the azo bond, leading to stronger absorption. The stability of the C-F bonds contributes to photostability. |

| Triphenylmethane (B1682552) Dyes | Altered absorption maxima and potentially increased stability. | The steric bulk and electronic effects of the substituent can influence the planarity and electronic distribution of the triphenylmethane scaffold. researchgate.net |

| Anthraquinone Dyes | Improved sublimation fastness and altered shades. | The increased molecular weight and intermolecular forces due to the trifluoroethyl group can reduce the volatility of the dye. |

Detailed research findings have shown that the introduction of fluorine-containing groups into organic molecules can significantly impact their electronic properties, solubility, and conformations. researchgate.net In the context of dyes and pigments, this translates to a greater ability to fine-tune the color, intensity, and durability of the final product. The use of this compound as a building block in dye synthesis opens up possibilities for creating novel colorants with tailored properties for advanced materials science applications, such as high-performance coatings, specialty inks, and advanced polymer systems.

Structure Activity Relationship Studies Non Biological Context

Impact of Substituents on Synthetic Yields and Reaction Scope

The synthesis of N-trifluoroethylated anilines, including 2-ethyl-N-(2,2,2-trifluoroethyl)aniline, is significantly influenced by the nature and position of substituents on the aniline (B41778) ring. One prominent method for this transformation is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.govrsc.orgnih.gov This reaction proceeds via a one-pot cascade of diazotization and N-H insertion. nih.govrsc.orgnih.gov

Studies on a range of substituted anilines have revealed that electron-donating groups on the phenyl ring generally favor the N-H insertion, leading to higher yields of the N-trifluoroethylated products. nih.govrsc.org This is attributed to the increased nucleophilicity of the aniline, making it more prone to attack the in situ generated carbene complex. nih.govrsc.org Conversely, anilines bearing strong electron-withdrawing groups exhibit diminished reactivity. rsc.org

The position of the substituent also plays a crucial role. While meta- and para-substituted anilines with similar electronic properties often give comparable yields, ortho-substituents can introduce steric hindrance that impacts the reaction efficiency. For instance, in the iron porphyrin-catalyzed system, while 2-methylaniline provides a good yield of the corresponding N-trifluoroethylated product, bulkier ortho-substituents can significantly decrease the yield or even prevent the reaction from occurring. rsc.org This suggests that the ethyl group in 2-ethylaniline (B167055) would likely lead to a moderate to good yield, though potentially lower than its para- or meta-isomers due to steric effects.

The reaction scope is generally broad, tolerating a variety of functional groups on the aniline ring. However, the reaction is sensitive to steric hindrance at the nitrogen atom as well. Secondary anilines with small N-alkyl groups like N-methylaniline can be trifluoroethylated, but the yields are often lower than for primary anilines. rsc.org Increasing the steric bulk of the N-substituent, for instance to an N-isopropyl group, can lead to a significant drop in yield. rsc.org

| Aniline Derivative | Yield (%) |

|---|---|

| 2-Methylaniline | 74 |

| 3-Methylaniline | 72 |

| 4-Methylaniline | 71 |

| 4-Methoxyaniline | 85 |

| 4-Chloroaniline | 68 |

| 4-Bromoaniline | 65 |

| 4-Nitroaniline | 45 |

| N-Methylaniline | 30 |

Influence of Fluorination on Molecular Conformation and Intermolecular Interactions

Fluorine atoms can act as weak hydrogen bond acceptors, leading to the formation of intramolecular N-H···F hydrogen bonds in certain contexts. escholarship.org While this compound lacks an N-H bond for such an interaction, the fluorine atoms can participate in intermolecular interactions. In the solid state, fluorinated organic molecules often exhibit a rich variety of non-covalent interactions, including C-H···F, F···F, and C-F···π interactions. mdpi.com These interactions can play a significant role in the crystal packing of the molecule. The presence of multiple fluorine atoms can lead to the formation of layered structures in the crystal lattice, driven by numerous weak F···H and F···F contacts. mdpi.com

The trifluoromethyl group is also known to influence the conformational preferences of adjacent bonds. The gauche effect, where a molecule preferentially adopts a conformation with electronegative substituents in a gauche arrangement rather than anti, can be a significant factor in fluorinated compounds. This is due to stabilizing hyperconjugative interactions between a C-H bonding orbital and a C-F antibonding orbital. Such stereoelectronic effects can dictate the preferred orientation of the trifluoroethyl group relative to the aniline ring.

Tuning Electronic and Steric Properties through Structural Modifications

The electronic and steric properties of this compound are a composite of the contributions from the ethyl group at the ortho position and the N-trifluoroethyl group. These properties can be further tuned by introducing additional substituents on the aniline ring.

The ethyl group at the ortho position exerts both an electronic and a steric effect. Electronically, it is a weak electron-donating group through induction, which can slightly increase the electron density of the aromatic ring. Sterically, its presence ortho to the nitrogen atom can influence the planarity of the amino group relative to the ring and hinder the approach of reactants.

The N-trifluoroethyl group has a strong electron-withdrawing inductive effect due to the three highly electronegative fluorine atoms. This effect reduces the basicity of the nitrogen atom compared to its non-fluorinated analogue, N,N-diethylaniline.

Similarly, the steric environment around the aniline nitrogen can be altered. While the ortho-ethyl group already provides a degree of steric hindrance, the introduction of a second ortho-substituent would further increase it, likely impacting the molecule's reactivity and conformational freedom. The Taft steric parameter (Es) is a quantitative measure of the steric effect of a substituent. rsc.org

| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) |

|---|---|---|

| -H | 0.00 | 1.24 |

| -CH3 | -0.17 | 0.00 |

| -CH2CH3 | -0.15 | -0.07 |

| -OCH3 | -0.27 | 0.99 |

| -Cl | 0.23 | 0.24 |

| -Br | 0.23 | 0.00 |

| -NO2 | 0.78 | -1.01 |

| -CF3 | 0.54 | -1.16 |

Future Research Directions and Emerging Areas

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving research into greener synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous materials. Future efforts in the synthesis of 2-ethyl-N-(2,2,2-trifluoroethyl)aniline and its analogs are expected to move away from traditional methods that may rely on harsh conditions or precious metal catalysts.

One promising avenue is the adoption of biocatalysis. Chemoenzymatic processes, for instance, offer a sustainable alternative to conventional chemical hydrogenation. nih.gov The use of immobilized enzymes, such as nitroreductases, can facilitate the synthesis of aniline (B41778) derivatives in aqueous media under atmospheric pressure, thereby avoiding the need for expensive and toxic metal catalysts and organic solvents. nih.gov This approach not only enhances the sustainability profile but also offers high chemoselectivity. nih.gov

Another key area is the development of catalysts based on earth-abundant metals. Research has demonstrated the efficacy of iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.govrsc.orgrsc.org Conducting this one-pot reaction in an aqueous solution represents a significant step towards a more environmentally benign process. nih.govrsc.orgrsc.org Further research could optimize these iron-based catalytic systems for higher yields and broader substrate scope, specifically for N-alkylation with trifluoroethyl groups.

Additionally, exploring entirely new metal-free synthetic pathways is a critical goal. Methodologies for the direct synthesis of anilines from readily available phenols under mild, metal-free conditions have been developed, offering a novel approach that could be adapted for fluorinated derivatives. rsc.org These strategies, summarized in the table below, align with the core principles of green chemistry by improving atom economy and reducing reliance on critical raw materials.

| Synthesis Strategy | Key Features | Potential Advantages |

| Biocatalysis | Utilizes immobilized enzymes (e.g., nitroreductases). nih.gov | Aqueous media, atmospheric pressure, avoids precious metals, high chemoselectivity. nih.gov |

| Earth-Abundant Metal Catalysis | Employs catalysts like iron porphyrin for N–H insertion. nih.govrsc.orgrsc.org | Reduces reliance on precious metals, can be performed in aqueous solutions. nih.govrsc.org |

| Metal-Free Routes | Involves direct synthesis from alternative precursors like phenols. rsc.org | Avoids metal contamination, utilizes mild conditions. rsc.org |

Exploration of Novel Reactivity Pathways for the Trifluoroethyl Aniline Scaffold

Beyond improving its synthesis, future research will focus on exploring the untapped reactivity of the this compound scaffold to create novel molecular architectures. The unique electronic properties conferred by the trifluoroethyl group can be exploited to guide new chemical transformations.

One major area of interest is the selective C–H functionalization of the aniline ring. While the nitrogen atom is a traditional site for reactivity, methods for direct C–H activation allow for the introduction of functional groups at specific positions on the aromatic core. researchgate.net For instance, Rh(III)-catalyzed C–H bond activation and subsequent annulation of anilines have been used to construct complex heterocyclic systems like 2-trifluoromethylindolines. acs.org Applying such strategies to this compound could generate a library of novel polycyclic compounds with potential applications in materials science and medicinal chemistry.

Furthermore, the aniline nitrogen itself can participate in novel coupling reactions. Recent studies have shown that anilines can react with sulfonimidoyl fluorides in the presence of a calcium catalyst to form chiral sulfonimidamides, demonstrating a new way to functionalize the N-H bond. wur.nl Another innovative pathway involves the defluorinative coupling of (NH)-heterocycles with fluorinated alkenes, which could be adapted for the aniline nitrogen to create N-fluorovinyl derivatives. acs.org These novel reactions expand the synthetic toolkit available for modifying the trifluoroethyl aniline scaffold, as highlighted below.

| Reactivity Pathway | Description | Potential Products |

| C–H Activation/Annulation | Transition-metal-catalyzed reaction involving C–H bond cleavage on the aniline ring followed by cyclization. acs.org | Fused heterocyclic systems (e.g., indolines). acs.org |

| N-H Functionalization with Sulfur(VI) Fluorides | Reaction of the aniline nitrogen with sulfonimidoyl fluorides to create a new S-N bond. wur.nl | Chiral sulfonimidamides. wur.nl |

| Defluorinative Coupling | Reaction of the aniline with fluorinated alkenes to form N-alkenyl derivatives. acs.org | N-fluorovinyl anilines. acs.org |

Integration into Flow Chemistry and Automation for Scalable Synthesis

For any chemical compound to be viable for industrial application, a scalable and efficient synthesis is paramount. The integration of continuous flow chemistry and automation offers a transformative approach to manufacturing this compound, providing significant advantages over traditional batch processing.

Flow chemistry enables reactions to be carried out in a continuously flowing stream within a network of tubes or microreactors. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. uc.pt The synthesis of aniline derivatives using immobilized enzymes has already been successfully transferred to continuous flow reactors, demonstrating the feasibility of this approach for more sustainable and efficient production. nih.gov Such systems permit the reuse of the biocatalyst and simplify downstream processing by eliminating the need to separate the soluble protein from the reaction mixture. nih.gov

Automated synthesis platforms can further enhance this process by integrating reaction execution, work-up, and purification steps. These systems can perform high-throughput screening of reaction conditions to rapidly identify optimal parameters, accelerating process development. By combining flow reactors with automated control and real-time analytics, the synthesis of this compound can be made more robust, reproducible, and easily scalable from the laboratory to industrial production. uc.pt

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced, non-invasive analytical techniques that allow for in-situ, real-time monitoring of chemical reactions are becoming indispensable tools for chemical development. mt.com

Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. mt.com These techniques offer a molecular-level view of the transformation as it happens, enabling the identification of transient species and the elucidation of reaction pathways. For aniline synthesis and polymerization, methods like open-circuit-potential (OCP) measurements and electron paramagnetic resonance (EPR) spectroscopy have been used to monitor reaction rates and mechanisms in real time. kpi.uairanarze.ir

| Monitoring Technique | Information Gained | Application Example |

| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products. mt.com | Optimizing reaction conditions and ensuring process control. mt.com |

| EPR Spectroscopy | Detection and monitoring of radical species. iranarze.ir | Elucidating mechanisms in oxidative polymerization of anilines. iranarze.ir |

| EESI-MS | Online detection of intermediates and byproducts without sample preparation. nih.govresearchgate.net | Studying the reaction pathway between aniline and acetonylacetone. nih.govresearchgate.net |

Expanding Computational Models for Predictive Design

Computational chemistry has emerged as a powerful partner to experimental synthesis, enabling the predictive design of molecules and reaction pathways. By leveraging quantum mechanics and molecular modeling, researchers can predict a wide range of properties for compounds like this compound before they are synthesized, saving significant time and resources.

In silico methods are increasingly used to predict pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) for new chemical entities. nih.gov Such models can assess the "drug-likeness" of novel aniline derivatives, helping to prioritize which compounds to synthesize for biological screening. nih.govbenthamdirect.com For instance, computational tools can estimate parameters like lipophilicity, which is critical for a molecule's bioavailability. nih.gov

More advanced techniques, such as Free Energy Perturbation (FEP+), can accurately predict the binding affinity of a molecule to a biological target, such as a protein or enzyme. acs.org This allows for the rational design of new aniline derivatives with enhanced potency and selectivity. acs.org Molecular docking studies can further elucidate the specific interactions between a molecule and its target, providing a structural basis for observed activity and guiding further optimization. mdpi.com Computational models can also be used to investigate reaction mechanisms, as demonstrated by studies combining experimental work with Density Functional Theory (DFT) calculations to understand transition states and reaction energetics, which can aid in the design of more efficient catalysts and synthetic routes. wur.nl

Q & A

Q. What are the established synthetic routes for 2-ethyl-N-(2,2,2-trifluoroethyl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of 2-ethylaniline with 2,2,2-trifluoroethyl bromide or chloride. A base such as potassium carbonate or sodium hydride is used to deprotonate the aniline nitrogen, facilitating nucleophilic substitution. Key parameters for optimization include:

- Temperature : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Stoichiometry : A 1.2–1.5 molar excess of trifluoroethyl halide ensures complete alkylation .

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | Outcome |

|---|---|---|

| Temperature | 60–70°C | >85% yield, minimal decomposition |

| Base | K₂CO₃ | Efficient deprotonation |

| Solvent | Acetonitrile | High solubility of intermediates |

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to characterize this compound?

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental design?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water.

- Stability : Hydrolytically stable under anhydrous conditions but susceptible to oxidation. Store under inert gas (N₂/Ar) at 4°C .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic and steric properties in catalytic applications?

The electron-withdrawing CF₃ group increases the electrophilicity of the aniline nitrogen, enhancing its reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination). Steric effects from the CF₃CH₂ moiety can hinder ortho-substitution, directing reactions to para positions. Computational studies (DFT) reveal a 15–20% reduction in electron density at the nitrogen compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or binding affinities may arise from:

- Assay Conditions : Variations in pH, ionic strength, or solvent (e.g., DMSO concentration).

- Impurity Profiles : Trace byproducts (e.g., unreacted aniline) can interfere.

Methodological Recommendations :- Use orthogonal analytical methods (HPLC, LC-MS) to verify purity (>98%).

- Standardize assay protocols (e.g., fixed DMSO ≤1% v/v) .

Q. What computational tools predict the metabolic pathways of this compound?

- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME estimates metabolic sites (e.g., N-dealkylation or hydroxylation).

- Docking Studies : Molecular docking with cytochrome P450 enzymes (CYP3A4, CYP2D6) identifies likely oxidation pathways.

- In Silico Results : Predominant metabolism via CYP3A4-mediated deethylation, forming 2-ethylaniline and trifluoroacetaldehyde .

Q. How can regioselective functionalization of the aniline ring be achieved?

- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -OMe, -COOR) to install substituents at specific positions.

- Protection/Deprotection : Protect the amine with Boc groups before electrophilic substitution .

Example : Nitration at the para position using HNO₃/H₂SO₄ yields 4-nitro-2-ethyl-N-(2,2,2-trifluoroethyl)aniline with >90% regioselectivity .

Q. What are the challenges in scaling up synthesis from milligram to kilogram quantities?

- Exothermic Reactions : Use jacketed reactors with precise temperature control to prevent runaway reactions.

- Purification : Switch from column chromatography (lab-scale) to crystallization or distillation.

- Cost-Efficiency : Replace expensive solvents (e.g., DMF) with recyclable alternatives (e.g., toluene) .

Data Contradictions and Validation

Table 2: Conflicting Solubility Data from Literature

| Source | Solubility in Water (mg/mL) | Conditions |

|---|---|---|

| PubChem | 0.12 | 25°C, pH 7 |

| CAS | 0.08 | 25°C, pH 7 |

| Resolution : Validate via shake-flask method with HPLC quantification under standardized conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.